Melting Point: 4- vs. 6-Acetylindole
The melting point of 1-(1H-Indol-4-yl)ethanone (4-acetylindole) is 161.5-162.4 °C , which differs markedly from the melting point of its 6-position regioisomer, 6-acetylindole (CAS 81223-73-6), reported at approximately 80-84 °C . This substantial difference of approximately 80 °C reflects distinct crystal packing energetics arising from the differing spatial orientation of the acetyl substituent on the indole framework. No head-to-head melting point depression or eutectic mixture studies were identified; the comparison is drawn from independently reported physical constants.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 161.5–162.4 °C (1-(1H-Indol-4-yl)ethanone, 4-acetylindole) |
| Comparator Or Baseline | 80–84 °C (6-acetylindole, 1-(1H-Indol-6-yl)ethanone) |
| Quantified Difference | Approximately 80 °C higher melting point for the 4-isomer |
| Conditions | Standard melting point determination (capillary method), independently reported values |
Why This Matters
The markedly higher melting point of the 4-isomer confers advantages in solid-state handling and purification, enabling facile recrystallization and reducing hygroscopicity-related degradation during long-term storage compared to the lower-melting 6-isomer.
